Product packaging for Furo[3,2-c]pyridine-2-carboxylic acid(Cat. No.:CAS No. 112372-16-4)

Furo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B181433
CAS No.: 112372-16-4
M. Wt: 163.13 g/mol
InChI Key: SPWZDQUIUXNYBL-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Medicinal Chemistry and Materials Science

Fused heterocyclic systems are organic compounds where two or more rings, with at least one being a heterocycle, share an edge or a bridge of atoms. fiveable.me These structures are of paramount importance in medicinal chemistry as they form the backbone of numerous natural products and synthetic drugs. fiveable.meairo.co.in The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic properties and three-dimensional shapes that allow these molecules to interact with biological targets with high specificity and potency. fiveable.menih.gov This makes them "privileged structures" in drug discovery, capable of binding to a variety of biological receptors. researchgate.netnih.gov

The rigid and planar nature of many fused heterocyclic systems enhances their interaction with biological targets, a valuable trait in designing new pharmaceuticals. bohrium.com Furthermore, the versatility of these scaffolds allows for the creation of a wide array of derivatives, enabling chemists to fine-tune their properties for specific therapeutic applications. fiveable.me In materials science, the distinct electronic and photophysical properties of fused heterocycles are harnessed in the development of novel materials, including those with applications in electronics and optics. bohrium.com

Overview of the Furo[3,2-c]pyridine (B1313802) Core in Chemical and Biological Research

The furo[3,2-c]pyridine core, a specific type of fused heterocyclic system, has been a subject of considerable interest in chemical and biological research. researchgate.net Derivatives of this scaffold have been synthesized and investigated for a range of potential therapeutic applications.

Research has shown that compounds incorporating the furo[3,2-c]pyridine ring system can exhibit significant biological activity. For instance, certain arylpiperazine derivatives of furo[3,2-c]pyridine have demonstrated potential antipsychotic properties. nih.gov These compounds showed potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, although their interaction with the dopamine (B1211576) D2 receptor was weak. nih.gov This highlights the potential of the furo[3,2-c]pyridine scaffold in the development of new agents for neurological disorders.

Furthermore, the chemical versatility of the furo[3,2-c]pyridine core allows for the synthesis of various derivatives. researchgate.net This adaptability is crucial for structure-activity relationship (SAR) studies, where systematic modifications of a molecule are made to optimize its biological activity. The development of novel synthetic strategies, such as gold-catalyzed cascade cyclizations, has provided efficient pathways to construct the furopyridinyl motif, paving the way for the creation of new compounds with potentially valuable properties. researchgate.net Some of these synthesized heterocyclic products have even shown promising blue luminous performance, suggesting potential applications in materials science. researchgate.net

The table below provides a summary of key research findings related to the furo[3,2-c]pyridine core and its derivatives.

Research AreaKey Findings
Medicinal Chemistry Derivatives show potential as antipsychotic agents with high affinity for serotonin receptors. nih.gov
Synthetic Chemistry Development of efficient synthetic methods like gold-catalyzed cyclization for building the furo[3,2-c]pyridine scaffold. researchgate.net
Materials Science Some heterocyclic products based on this core exhibit promising blue luminous properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO3 B181433 Furo[3,2-c]pyridine-2-carboxylic acid CAS No. 112372-16-4

Properties

IUPAC Name

furo[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWZDQUIUXNYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286034
Record name Furo[3,2-c]pyridine-2-carboxylic acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-16-4
Record name Furo[3,2-c]pyridine-2-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-c]pyridine-2-carboxylic acid
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Record name furo[3,2-c]pyridine-2-carboxylic acid
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Synthetic Methodologies for Furo 3,2 C Pyridine 2 Carboxylic Acid and Its Derivatives

Strategies for Furo[3,2-c]pyridine (B1313802) Core Construction

The assembly of the fused furo[3,2-c]pyridine ring system can be approached in two primary ways: by constructing the furan (B31954) ring onto a pre-existing pyridine (B92270) core or by forming the pyridine ring onto a furan precursor.

Furan Ring Formation from Pyridine Precursors

A prevalent method for constructing the furan portion of the furo[3,2-c]pyridine system involves the cyclization of suitably substituted pyridine derivatives. One effective strategy utilizes a cascade process that begins with a Sonogashira reaction of a 4-hydroxy-3-iodopyridine with a terminal alkyne. This is immediately followed by a base-induced 5-endo-dig cyclization, where the pyridin-4-ol oxygen attacks the alkyne moiety to form the furan ring. semanticscholar.org This approach is versatile, allowing for the preparation of various substituted furo[3,2-c]pyridines. semanticscholar.org

For instance, the reaction of 4-hydroxy-3-iodopyridine with different propargylic ethers in the presence of palladium catalysts, copper iodide, and diisopropylamine in DMF at 70 °C has been shown to furnish the desired furo[3,2-c]pyridine derivatives in good yields. semanticscholar.org

Table 1: Examples of Furo[3,2-c]pyridine Synthesis via Furan Ring Formation

Pyridine Precursor Alkyne Product Yield (%)
4-Hydroxy-3-iodopyridine Propargyl ether 4 Furo[3,2-c]pyridine 7 75
4-Hydroxy-3-iodopyridine Propargyl ether 5 Furo[3,2-c]pyridine 8 82
4-Hydroxy-3-iodopyridine Propargyl ether 6 Furo[3,2-c]pyridine 9 78

Data sourced from Taszarek and Reissig, 2022. semanticscholar.org

Pyridine Ring Formation from Furan Precursors

An alternative approach involves the construction of the pyridine ring onto a furan template. This is particularly useful for synthesizing hydrogenated furo[3,2-c]pyridines. A notable example is the Pictet-Spengler reaction, which can be used to synthesize tetrahydrofuro[3,2-c]pyridines. nih.govbeilstein-journals.org This method involves the condensation of a furan-containing amine, such as 2-(5-methylfuran-2-yl)ethanamine, with an aldehyde, followed by an acid-catalyzed cyclization to form the pyridine ring. nih.govbeilstein-journals.org

Another strategy involves the cyclization of substituted furopropenoic acids, which can be prepared from appropriate furan aldehydes. These acids are converted to their corresponding azides, which then undergo thermal cyclization to form furopyridones. Subsequent aromatization with reagents like phosphorus oxychloride can yield the fully aromatic furo[3,2-c]pyridine core. researchgate.net

Targeted Synthesis of Furo[3,2-c]pyridine-2-carboxylic Acid

Once the furo[3,2-c]pyridine core is established, the introduction of a carboxylic acid group at the 2-position can be achieved through various functional group transformations.

Hydrolysis of Nitrile and Ester Precursors

A common and direct method for obtaining this compound is through the hydrolysis of corresponding nitrile or ester precursors. These precursors can often be incorporated during the synthesis of the heterocyclic core.

The hydrolysis of cyanopyridines, in general, can be performed under acidic or basic conditions to yield the corresponding carboxylic acids. google.com For the furo[3,2-c]pyridine system, a 2-cyano derivative can be hydrolyzed to the 2-carboxylic acid. Similarly, a 2-ester derivative, such as an ethyl or methyl ester, can be saponified using a base like sodium hydroxide, followed by acidification, to yield the desired carboxylic acid.

Oxidative Approaches to Carboxylic Acid Functionality

Oxidative methods provide another route to the carboxylic acid functionality. If a precursor with a 2-methyl or 2-hydroxymethyl group on the furo[3,2-c]pyridine ring is available, it can be oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed for such transformations, with the choice depending on the specific substrate and the presence of other sensitive functional groups. Selective oxidation of substituents on heterocyclic rings is a well-established strategy in organic synthesis. nih.govacs.org

Novel and Efficient Synthetic Approaches to the Furo[3,2-c]pyridine System

The development of new catalytic systems is also a key area of research. Metal-catalyzed reactions, such as the palladium-catalyzed Sonogashira coupling and cyclization mentioned earlier, offer mild and efficient ways to construct the furo[3,2-c]pyridine core. semanticscholar.org Future work will likely focus on developing even more atom-economical and environmentally benign catalytic methods.

Cascade Reactions and One-Pot Syntheses

Cascade reactions and one-pot syntheses offer an efficient and atom-economical approach to complex molecules like furo[3,2-c]pyridines by combining multiple transformations in a single reaction vessel, thereby avoiding the isolation of intermediates.

A prominent cascade process for the synthesis of the furo[3,2-c]pyridine core involves a Sonogashira coupling reaction followed by an immediate 5-endo-dig cyclization. semanticscholar.org This sequence typically starts from a 4-hydroxy-3-iodopyridine derivative, which is coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting 3-alkynyl-4-hydroxypyridine intermediate undergoes a base-induced intramolecular cyclization, where the pyridinone oxygen attacks the alkyne to form the furan ring. semanticscholar.org This methodology has been successfully employed to prepare a series of furo[3,2-c]pyridine derivatives in good yields. semanticscholar.org

While not a direct synthesis of the fully aromatic furo[3,2-c]pyridine system, a semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines has been developed via the Pictet-Spengler reaction. beilstein-journals.orgnih.gov This method is based on the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes, followed by an acid-catalyzed cyclization. beilstein-journals.orgnih.gov

Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Sonogashira Coupling, Rhodium-mediated)

Metal-catalyzed reactions are pivotal in the construction of the furo[3,2-c]pyridine skeleton, offering high efficiency and selectivity.

Sonogashira Coupling: As mentioned in the context of cascade reactions, the Sonogashira coupling is a cornerstone for the synthesis of furo[3,2-c]pyridine derivatives. semanticscholar.org The reaction couples a terminal alkyne with an aryl or vinyl halide. In the synthesis of furo[3,2-c]pyridines, 4-hydroxy-3-iodopyridine is a common starting material, which is coupled with various terminal alkynes. semanticscholar.org The reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate (B1210297), in the presence of a phosphine ligand and a copper(I) co-catalyst like copper(I) iodide. semanticscholar.org

Catalyst SystemStarting MaterialsProductYieldReference
Pd(OAc)₂, PPh₃, CuI4-hydroxy-3-iodopyridine, propargyl ethers2-(alkoxymethyl)furo[3,2-c]pyridinesGood semanticscholar.org
Pd(OAc)₂, PPh₃, CuI4-hydroxy-3-iodopyridine, dialkynesBifuro[3,2-c]pyridine derivatives41-67% semanticscholar.org

Rhodium-mediated Reactions: While specific examples of rhodium-mediated synthesis of the furo[3,2-c]pyridine core are not extensively reported, rhodium catalysis is a powerful tool for the synthesis of related fused pyridine systems. For instance, a rhodium-catalyzed tandem reaction of N-(pivaloyloxy)acrylamides with 1,3-diynes has been developed for the efficient synthesis of the isomeric furo[2,3-b]pyridines. acs.orgfigshare.com This reaction proceeds through a complex sequence involving C-H activation, Lossen rearrangement, and multiple annulations in a single pot. acs.orgfigshare.com Such strategies highlight the potential for developing rhodium-catalyzed methods for the furo[3,2-c]pyridine scaffold.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds. While a specific microwave-assisted synthesis of this compound is not prominently documented, the application of microwave irradiation to the synthesis of related pyridine carboxylic acid derivatives and other fused heterocycles is well-established. niscpr.res.inresearchgate.net

For example, the microwave-assisted synthesis of novel pyridine carboxamides has been reported, where 5-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid was coupled with aromatic amines in water under microwave irradiation. niscpr.res.in This demonstrates the feasibility of using microwave energy for reactions involving pyridine carboxylic acid derivatives. Furthermore, microwave irradiation has been successfully employed in the synthesis of various fused pyridine systems, often leading to significantly reduced reaction times and increased efficiency. beilstein-journals.orgnih.govresearchgate.net These examples strongly suggest that microwave-assisted techniques could be effectively applied to the various synthetic steps involved in the preparation of this compound and its derivatives, potentially leading to more efficient and environmentally friendly synthetic routes.

Synthesis of Substituted this compound Derivatives

The functionalization of the furo[3,2-c]pyridine core is crucial for modulating its physicochemical and biological properties. Various synthetic strategies have been developed to introduce substituents at different positions of the heterocyclic system.

Preparation of N-Oxides and Subsequent Transformations

The pyridine nitrogen in the furo[3,2-c]pyridine scaffold can be oxidized to the corresponding N-oxide, which serves as a versatile intermediate for further functionalization. The oxidation is typically carried out using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). semanticscholar.org The resulting furo[3,2-c]pyridine N-oxides can then undergo various transformations. For instance, they can be used to introduce substituents at positions that are otherwise difficult to functionalize. While not extensively detailed for the furo[3,2-c]pyridine system, pyridine N-oxides, in general, are known to facilitate nucleophilic substitution at the 2- and 4-positions. stackexchange.comnih.govquora.com

Functionalization via Nucleophilic Substitution and Derivatization

Nucleophilic aromatic substitution (SNAr) is a key strategy for the functionalization of the furo[3,2-c]pyridine ring system, particularly when a good leaving group is present. Chloro-substituted furo[3,2-c]pyridines, obtained from the corresponding furopyridones, are valuable precursors for introducing various functional groups.

The chlorine atom at the 4-position of the furo[3,2-c]pyridine ring is susceptible to nucleophilic displacement by a variety of nucleophiles. For example, it can be replaced by alkoxides (such as sodium ethoxide, propoxide, and isopropoxide) to form the corresponding alkoxy derivatives. researchgate.net Similarly, reaction with cyclic secondary amines like morpholine, piperidine, and pyrrolidine leads to the formation of 4-substituted amino-furo[3,2-c]pyridines. researchgate.net

SubstrateNucleophileProductReference
4-Chloro-furo[3,2-c]pyridine derivativeSodium ethoxide4-Ethoxy-furo[3,2-c]pyridine derivative researchgate.net
4-Chloro-furo[3,2-c]pyridine derivativeMorpholine4-Morpholino-furo[3,2-c]pyridine derivative researchgate.net
4-Chloro-furo[3,2-c]pyridine derivativePiperidine4-(Piperidin-1-yl)-furo[3,2-c]pyridine derivative researchgate.net

The carboxylic acid group at the 2-position of this compound offers another handle for derivatization. Standard carboxylic acid chemistry can be employed to form esters, amides, and other derivatives, allowing for the introduction of a wide range of functionalities.

Synthesis of Poly- and Bifuro[3,2-c]pyridine Scaffolds

The construction of molecules containing multiple furo[3,2-c]pyridine units has been explored, leading to the synthesis of bifuro[3,2-c]pyridine scaffolds. These structures are of interest for their potential applications in materials science and as multivalent ligands.

The Sonogashira coupling reaction is a powerful tool for the synthesis of such systems. By employing dialkynes as coupling partners with an excess of 4-hydroxy-3-iodopyridine, bifuro[3,2-c]pyridine derivatives connected by a spacer can be obtained in good yields. semanticscholar.org The nature of the dialkyne (rigid or flexible) influences the efficiency of the coupling reaction. semanticscholar.org The synthesis of trivalent compounds has also been achieved using a trialkyne. semanticscholar.org

While the synthesis of discrete bi- and trivalent furo[3,2-c]pyridine derivatives has been demonstrated, the preparation of high molecular weight poly(furo[3,2-c]pyridine)s has not been extensively reported. The development of polymerization methodologies, potentially leveraging metal-catalyzed cross-coupling reactions, could lead to novel polymeric materials with interesting electronic and photophysical properties.

Advancements in Scalable Synthesis of Furo[3,2-c]pyridine Scaffolds

The furo[3,2-c]pyridine core is a significant heterocyclic scaffold found in numerous bioactive compounds and natural products. Consequently, the development of efficient and scalable synthetic methodologies for this framework and its derivatives is an area of active research. Recent advancements have focused on creating flexible and high-yielding routes that allow for diverse functionalization, moving towards syntheses that are both efficient and adaptable for larger-scale production.

One of the prominent modern strategies involves a cascade process that efficiently constructs the fused furan ring onto a pyridine precursor. This method utilizes a Sonogashira coupling reaction followed by an intramolecular cyclization. semanticscholar.org A key starting material for this synthesis is 4-hydroxy-3-iodopyridine. semanticscholar.org The process begins with the palladium-catalyzed Sonogashira reaction of 4-hydroxy-3-iodopyridine with various terminal alkynes. This is immediately followed by a base-induced 5-endo-dig cyclization, where the pyridine oxygen attacks the alkyne moiety, thereby forming the furan ring in a single pot. semanticscholar.org This cascade approach has been successfully employed to create a range of simple and multivalent furo[3,2-c]pyridine derivatives in good yields. For instance, the reaction with differently protected propargylic ethers has been shown to furnish the desired products efficiently. semanticscholar.org

Another significant approach focuses on the synthesis of the hydrogenated version of the scaffold, tetrahydrofuro[3,2-c]pyridines, via the Pictet-Spengler reaction. nih.gov This method is valuable as the resulting saturated core can often be a key intermediate for bioactive molecules or can be aromatized to the furo[3,2-c]pyridine system. The synthesis involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with various commercially available aromatic aldehydes, which is then followed by an acid-catalyzed Pictet-Spengler cyclization. nih.gov This semi-one-pot method has proven effective for producing a variety of 4-substituted tetrahydrofuro[3,2-c]pyridines. nih.gov Research has shown that the yields are notably higher when the starting benzaldehydes contain electron-donating groups compared to those with electron-withdrawing moieties. nih.gov

A classical yet effective route to substituted furo[3,2-c]pyridines involves the construction of a furopyridone intermediate, which is subsequently aromatized. researchgate.net In this multi-step synthesis, substituted furopropenoic acids are first prepared from an appropriate aldehyde. These acids are then converted into their corresponding azides, which undergo thermal cyclization to form furopyridones. The final step involves aromatization using a dehydrating agent like phosphorus oxychloride to yield the chloro-substituted furo[3,2-c]pyridine scaffold. researchgate.net The resulting chlorine atom can be readily substituted, allowing for further functionalization of the core structure. researchgate.net

More recent innovations include the synthesis of functionalized furo[3,2-c]pyridin-4(5H)-one derivatives under mild conditions. bohrium.com This strategy utilizes 1-substituted 4-hydroxy-6-methylpyridin-2(1H)-ones and nitrostyrenes as the primary building blocks. The reaction is typically carried out in the presence of a base, such as triethylamine, which has been identified as the most effective catalyst for this transformation. bohrium.com This approach provides a direct route to the pyridinone form of the scaffold, which is a valuable precursor for further chemical modifications.

The following tables summarize key aspects of these scalable synthetic methodologies.

Table 1: Sonogashira Coupling / 5-endo-dig Cyclization Cascade

Starting Material Key Reagents Catalyst System Product Type Yield (%) Reference
4-Hydroxy-3-iodopyridine Terminal Alkynes, Diisopropylamine Palladium catalysts, Copper iodide Substituted Furo[3,2-c]pyridines 41-67% semanticscholar.org
4-Hydroxy-3-iodopyridine Dialkynes Palladium catalysts, Copper iodide Bifuro[3,2-c]pyridine derivatives 41-67% semanticscholar.org

Table 2: Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines

Starting Materials Key Reaction Conditions Product Type Yield Reference
2-(5-Methylfuran-2-yl)ethanamine, Aromatic Aldehydes Condensation followed by acid-catalyzed Pictet-Spengler cyclization Semi-one-pot 4-Substituted tetrahydrofuro[3,2-c]pyridines Moderate to Good nih.gov

Table 3: Synthesis via Furopyridone Intermediates

Starting Material Key Intermediates Key Reactions Final Product Reference
Substituted Aldehydes Furopropenoic acids, Azides, Furopyridones Doebner condensation, Curtius rearrangement, Thermal cyclization, Aromatization with POCl₃ Chloro-substituted Furo[3,2-c]pyridines researchgate.net

Medicinal Chemistry and Biological Activity of Furo 3,2 C Pyridine Based Compounds

Overview of Pharmacological Potential

Furo[3,2-c]pyridine (B1313802) and its related isomers, such as furo[3,2-b]pyridine (B1253681) and furo[2,3-b]pyridine (B1315467), form the basis for compounds with significant therapeutic promise. researcher.lifehmdb.ca The fusion of an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring creates a unique electronic profile that allows for diverse interactions with biological targets. nih.gov Research has revealed that derivatives of this heterocyclic system possess a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects. nih.govarabjchem.orgnih.gov The versatility of the furopyridine core allows for synthetic modification at various positions, enabling chemists to fine-tune the pharmacological and pharmacokinetic properties of drug candidates to optimize their interaction with specific enzymes or receptors. nih.govnih.gov This has led to the identification of potent agents targeting protein kinases, viral enzymes, and receptors involved in neurotransmission. nih.govnih.govacs.org

Specific Biological Activities and Therapeutic Areas

The development of furo[3,2-c]pyridine-based compounds as anticancer agents is a prominent area of research. consensus.appgoogle.com These compounds have shown efficacy against various cancer cell lines through diverse mechanisms of action.

Substituted furo[3,2-b]pyridine derivatives have demonstrated notable cytotoxic properties. nih.govbenthamdirect.comdntb.gov.ua For instance, one derivative, compound 3b (structure not specified in source), exhibited significant growth inhibition against both MDA-MB-231 and MCF-7 breast cancer cell lines and was found to inhibit SIRT1, a class III histone deacetylase implicated in cancer progression. nih.govbenthamdirect.com This compound was also shown to induce apoptosis in MCF-7 cells. benthamdirect.com

In another study, a furo[2,3-b]pyridine derivative, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14) , showed potent anticancer activity against the HCT-116 human colorectal carcinoma cell line. nih.gov Its mechanism is linked to the inhibition of cyclin-dependent kinase 2 (CDK2), with an IC50 value of 0.93 µM. nih.gov The furopyrimidine scaffold is also a key component of many reported cytotoxic agents due to its ability to optimize target interactions and improve aqueous solubility. nih.gov

The following table summarizes the anticancer activity of selected furo[3,2-c]pyridine and related furopyridine derivatives.

Compound/Derivative ClassCancer Cell Line(s)Target/MechanismKey FindingsReference(s)
2-Substituted Furo[3,2-b]pyridine (Compound 3b)MDA-MB-231, MCF-7 (Breast)SIRT1 Inhibition, Apoptosis InductionShowed encouraging growth inhibition of both cell lines. nih.gov, benthamdirect.com
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14)HCT-116 (Colon)CDK2 InhibitionExhibited potent activity with an IC50 of 0.93 µM against CDK2. nih.gov
Furo[3,2-c]Pyridine DerivativesGeneral CancersRON and/or MET Kinase InhibitionIdentified as potential treatments for cancers where the epithelial-mesenchymal transition (EMT) is involved. google.com
Furo[2,3-d]pyrimidine Derivatives VIa and VIbNCI 59 cell line panel, MCF-7 (Breast)AntiproliferativeShowed potent antiproliferative activity with mean GI50 values of 2.41 µM and 1.23 µM, respectively. nih.gov

The structural analogy of furopyrimidines to purines makes them candidates for development as antimicrobial and antiviral agents. researchgate.net

In the realm of antiviral research, furo[2,3-c]pyridine (B168854) derivatives have yielded highly potent compounds. A notable example is PNU-142721 , a furo[2,3-c]pyridine thiopyrimidine derivative, which was identified as a broad-spectrum HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI). acs.org This compound demonstrated high potency against wild-type HIV-1 and, crucially, against viral variants that had developed resistance to other NNRTIs. acs.org Additionally, various pyridine-fused heterocycles have been investigated for activity against viruses such as Hepatitis C (HCV), Hepatitis B (HBV), and Varicella-Zoster Virus (VZV). nih.govacs.org Specifically, certain 6-substituted furo[2,3-d]pyrimidin-2(3H)-one nucleosides have shown significant anti-VZV activity. acs.org

Regarding antimicrobial properties, derivatives of furo[3,2-c]pyridine have been synthesized and evaluated for their activity against various pathogens. grafiati.com Studies on related furopyrimidine structures have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella abony. researchgate.netnih.gov

The table below details specific examples of furo[3,2-c]pyridine-based compounds and their antimicrobial or antiviral activities.

Compound/Derivative ClassTarget Organism(s)Activity/MechanismKey FindingsReference(s)
PNU-142721 (Furo[2,3-c]pyridine thiopyrimidine)Human Immunodeficiency Virus-1 (HIV-1)Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Potent against wild-type and drug-resistant HIV-1 strains. acs.org
6-(Alkyl-heteroaryl)furo[2,3-d]pyrimidin-2(3H)-one NucleosidesVaricella-Zoster Virus (VZV)Inhibition of Viral ReplicationPyridine-ring-containing analogues were ~20-fold more potent than acyclovir. acs.org
Furo[3,2-e]imidazo[1,2-c]pyrimidinesE. coli, S. aureus, S. epidermidisAntibacterialCertain derivatives exhibited pronounced antibacterial activity. researchgate.net
Pyridine-based CompoundsGeneral Bacteria and FungiAntibacterial, AntifungalBroad activity reported for various pyridine derivatives. nih.gov

Derivatives of the pyridine core are found in several synthetic anti-inflammatory drugs. researchgate.net Research into related pyridine structures has shed light on the potential anti-inflammatory mechanisms of the furo[3,2-c]pyridine class. Studies on 3-hydroxy-pyridine-4-one derivatives, which share the pyridine ring, have demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The anti-inflammatory effect of these compounds is thought to be related to their iron-chelating properties. nih.gov Iron can participate in the Fenton reaction, generating reactive oxygen species that promote inflammation. nih.gov Furthermore, key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase are heme-dependent, suggesting that iron chelation could modulate their activity. nih.gov This points to a potential mechanism where furo[3,2-c]pyridine derivatives could exert anti-inflammatory effects through the modulation of iron-dependent inflammatory pathways. nih.govresearchgate.net

The furo[3,2-c]pyridine scaffold is being explored for its potential in treating complex CNS disorders, including neurodegenerative diseases and psychoses.

In the context of Alzheimer's disease, a multitarget approach is often considered beneficial. mdpi.com Furo[3,2-c]coumarin derivatives have been evaluated as inhibitors of key enzymes implicated in Alzheimer's pathology. mdpi.com These compounds were found to be low-micromolar inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The inhibition of these cholinesterases is a cornerstone of current Alzheimer's therapy. mdpi.com Furthermore, these derivatives showed potential for inhibiting monoamine oxidases (MAO-A and MAO-B), which are involved in oxidative stress, a common feature of neurodegenerative conditions. mdpi.com

Additionally, certain arylpiperazine derivatives of the furo[3,2-c]pyridine ring system have shown potential as antipsychotic agents. nih.govresearchgate.net These compounds displayed potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors while having weak interactions with the dopamine (B1211576) D2 receptor. nih.govresearchgate.net They were active in behavioral models predictive of antipsychotic efficacy, such as blocking apomorphine-induced stereotypy. nih.gov

Molecular Mechanism of Action Studies

Understanding the molecular mechanisms by which furo[3,2-c]pyridine-based compounds exert their effects is crucial for their development as therapeutic agents. Studies have identified several key molecular targets.

Enzyme Inhibition: This is a primary mechanism for many furopyridine derivatives.

Kinase Inhibition: In cancer, specific derivatives have been shown to inhibit protein kinases that are crucial for cell signaling and proliferation. These include cyclin-dependent kinase 2 (CDK2), as well as the receptor tyrosine kinases RON and MET. nih.govgoogle.com The furo[2,3-b]pyridine core is considered a versatile "hinge-binding" template for designing kinase inhibitors. nih.gov

Sirtuin Inhibition: The inhibition of SIRT1, a class III histone deacetylase, has been identified as a mechanism for the anticancer activity of some furo[3,2-b]pyridine derivatives. nih.govbenthamdirect.com

Reverse Transcriptase Inhibition: The antiviral activity of compounds like PNU-142721 against HIV-1 is achieved through the non-nucleoside inhibition of the viral reverse transcriptase enzyme. acs.org

Cholinesterase and Monoamine Oxidase Inhibition: For neurodegenerative applications, furo[3,2-c]coumarins act by inhibiting AChE, BChE, and MAO enzymes, which are critical targets in Alzheimer's disease. mdpi.com

Cyclooxygenase (COX) Inhibition: The anti-inflammatory effects of related pyridine compounds are linked to the inhibition of COX enzymes, which are key to the production of inflammatory prostaglandins. nih.govresearchgate.net

Receptor Binding: Furo[3,2-c]pyridine derivatives designed for CNS applications function by binding to specific neurotransmitter receptors. Arylpiperazine derivatives have shown high affinity for serotonin 5-HT1 and 5-HT2 receptors, which is believed to be the basis for their potential antipsychotic effects. nih.govresearchgate.net

Iron Chelation: The proposed mechanism for the anti-inflammatory activity of some pyridine derivatives involves the chelation of iron, which can prevent the generation of inflammatory reactive oxygen species and modulate the activity of iron-dependent enzymes. nih.gov

Interaction with Enzyme Targets

Derivatives of the furopyridine family have been evaluated against several enzyme classes. While direct inhibition data for the furo[3,2-c]pyridine scaffold against many kinases is still emerging, related isomers have shown significant activity, highlighting the potential of this chemical class. More specific interactions have been identified for furo[3,2-c]pyridine derivatives with other important enzyme families.

While extensive research has been conducted on isomeric scaffolds, data on the direct kinase-inhibiting properties of furo[3,2-c]pyridine derivatives is limited in the public domain. The related furo[3,2-b]pyridine core has been identified as a privileged scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.govnih.gov Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent, cell-active, and highly selective CLK inhibitors. nih.gov Similarly, furo[2,3-c]pyridine-based indanone oximes have been developed as highly potent and selective inhibitors of B-Raf. nih.gov The furo[2,3-b]pyridine scaffold has also been utilized as a hinge-binding template for inhibitors of AKT. nih.gov

Although not a kinase, the Bromodomain and Extra Terminal (BET) family of proteins are critical "reader" proteins in epigenetic regulation and are major targets in oncology. A series of furo[3,2-c]pyridin-4(5H)-one derivatives has been identified as novel and potent inhibitors selective for the second bromodomain (BD2) of BET proteins. nih.gov The representative compound 8l (XY153) demonstrated a high binding potency to the BRD4 BD2 with an IC50 value of 0.79 nM and exhibited a 354-fold selectivity over the first bromodomain (BRD4 BD1). nih.gov This compound also showed potent antiproliferative activity against the MV4-11 acute myeloid leukemia cell line with an IC50 of 0.55 nM. nih.gov

Table 1: Inhibitory Activity of Furo[3,2-c]pyridin-4(5H)-one Derivative XY153

Compound Target IC50 (nM) Selectivity Cell Line (AML)
8l (XY153) BRD4 BD2 0.79 354-fold vs BRD4 BD1 MV4-11 (IC50 = 0.55 nM)

Data sourced from: Journal of Medicinal Chemistry, 2022. nih.gov

The exploration of furo[3,2-c]pyridine derivatives as inhibitors of other enzyme classes has been more limited. For instance, there is a lack of significant published data on their activity against HIV-1 Protease. However, related isomeric scaffolds have been investigated as antiviral agents. A furo[2,3-b]pyridine derivative was synthesized as a key intermediate for an HIV protease inhibitor. capes.gov.br Furthermore, the furo[2,3-c]pyridine thiopyrimidine class of compounds has been identified as broad-spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), which target a different enzyme essential for the viral life cycle. acs.orgnih.gov

Similarly, research into furo[3,2-c]pyridine-based compounds as inhibitors of metallo-beta-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics, is not extensively documented in the available literature. Current research on MBL inhibitors tends to focus on other chemical structures, such as those based on pyridine monothiocarboxylic acids or cyclic amino acid zinc chelators. nih.govrsc.org

Receptor Modulation and Binding Affinity Studies

The furo[3,2-c]pyridine scaffold has been investigated for its ability to interact with various cell surface and nuclear receptors.

Modulation of the Human Epidermal Growth Factor Receptor (EGFR) and HER2 is a key strategy in cancer therapy. However, direct evidence linking the furo[3,2-c]pyridine scaffold to significant EGFR or HER2 inhibition is scarce. The majority of research in this area has focused on different, albeit related, heterocyclic systems. Specifically, derivatives of furo[2,3-d]pyrimidine have been extensively developed as potent dual inhibitors of EGFR and HER2 tyrosine kinases. researchgate.net For example, anilino-furo[2,3-d]pyrimidine derivatives bearing a 5-carboxylic acid side chain have demonstrated submicromolar EGFR inhibition. researchgate.net This highlights the importance of the pyrimidine (B1678525) portion of the fused ring system for activity against this target class.

The furo[3,2-c]pyridine scaffold is structurally related to compounds that have been identified as agonists of Toll-like Receptor 8 (TLR8), a key receptor in the innate immune system. nih.gov Activation of TLR8 is a promising strategy for developing vaccine adjuvants and immunotherapies. nih.gov While direct data on furo[3,2-c]pyridine-2-carboxylic acid is limited, research on regioisomeric furo[3,2-c]quinolines has shown they can act as TLR8 agonists. nih.gov Furthermore, the related furo[2,3-c]pyridine scaffold has yielded compounds with specific TLR8 activity. The 2,3-diamino-furo[2,3-c]pyridine class of compounds activates TLR8-dependent signaling. nih.gov Another study showed that select 2,3-diamino-furo[2,3-c]pyridines activate NF-κB signaling specifically in human TLR8-transfected cells. researchgate.net These findings suggest that the broader furopyridine chemical space holds potential for the development of novel TLR8 modulators.

Table 2: Biological Activity of Furopyridine-Related Scaffolds on TLR8

Scaffold Derivative Class Biological Activity
Furo[3,2-c]quinoline General TLR8 Agonist Profile
Furo[2,3-c]pyridine 2,3-Diamino derivatives Activation of TLR8-dependent NF-κB signaling

Data sourced from: ACS Medicinal Chemistry Letters, 2012; Journal of Medicinal Chemistry, 2012. nih.govresearchgate.net

Protease-Activated Receptor 2 (PAR-2) Pathway Inhibition

Currently, there is limited specific information available in the scientific literature regarding the direct inhibition of the Protease-Activated Receptor 2 (PAR-2) pathway by compounds derived from this compound. Research into the biological targets of furopyridine derivatives has primarily focused on other signaling pathways.

Disruption of Key Cellular Signaling Pathways

Furo[3,2-c]pyridine-based compounds and their isomers have been shown to modulate several crucial cellular signaling pathways, demonstrating their potential in treating a range of diseases, including cancer and central nervous system disorders.

Kinase Inhibition: The furopyridine scaffold is a versatile template for developing kinase inhibitors. Derivatives of the related furo[2,3-b]pyridine core have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Specifically, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate was found to be a potent CDK2 inhibitor with an IC50 value of 0.93 µM. nih.gov Other kinases targeted by furopyridine derivatives include Lck and Akt. nih.gov The furo[3,2-b]pyridine core has been identified as a novel scaffold for highly selective inhibitors of cdc-like kinases (CLKs). nih.govsigmaaldrich.com Furthermore, some 2-substituted furo[3,2-b]pyridine derivatives have shown inhibitory activity against SIRT1, a class III histone deacetylase involved in cancer progression. nih.govresearchgate.net

Hedgehog Signaling Pathway Modulation: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer. A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines has been identified as sub-micromolar modulators of this pathway, highlighting a potential therapeutic application outside of kinase inhibition. nih.govsigmaaldrich.comresearchgate.net

Receptor Antagonism/Agonism: Furo[3,2-c]pyridine derivatives have shown significant activity as antipsychotic agents by interacting with neurotransmitter receptors. These compounds exhibit potent affinity for serotonin 5-HT1 and 5-HT2 receptors, while having weak interactions with the dopamine D2 receptor. nih.gov This differential receptor binding suggests a mechanism of action distinct from typical antipsychotics. nih.gov Additionally, furo[3,2-b]pyridine derivatives have been developed as potent and selective agonists for the 5-HT1F receptor, a target for the treatment of acute migraine. doi.orgebi.ac.uk

Reverse Transcriptase Inhibition: The related furo[2,3-c]pyridine scaffold has been successfully utilized to develop potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. acs.org These compounds have demonstrated broad activity against wild-type and drug-resistant variants of the virus. acs.org

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the furopyridine scaffold, extensive SAR investigations have guided the development of potent and selective compounds.

The type and position of substituents on the furopyridine ring have a profound impact on the biological activity and target selectivity of the resulting compounds.

For instance, in the development of CDK2 inhibitors based on the furo[2,3-b]pyridine scaffold, the introduction of an ester functionality in compound 14 (ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate) was found to be superior for activity against colon cancer cell lines compared to other pyridine derivatives. nih.gov In another study, a furo[3,2-b]pyridine derivative, compound 3b , demonstrated significant growth inhibition of MDA-MB-231 and MCF-7 breast cancer cell lines and also inhibited SIRT1. nih.govresearchgate.net

In the context of 5-HT1F receptor agonists, SAR studies on 5-arylamido-3-piperidinyl-furo[3,2-b]pyridines revealed that a 4-fluoro substitution on the benzamide (B126) moiety, as seen in compound 5 (4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide), resulted in a potent and highly selective agonist. doi.orgebi.ac.uk

Research on furo[3,2-b]pyridine as a scaffold for kinase inhibitors and Hedgehog pathway modulators found that the substitution pattern was key to the observed activity. Specifically, 3,5-disubstituted furo[3,2-b]pyridines yielded potent and selective CLK inhibitors, whereas 3,5,7-trisubstituted derivatives acted as modulators of the Hedgehog pathway. nih.govresearchgate.net

A series of furan[3,2-c] pyridine derivatives were synthesized and tested for their anti-tumor activity against esophageal cancer cell lines. Compound 4c demonstrated exceptional cytotoxicity, achieving a 99% inhibition of cell growth at a concentration of 20.00 µg/mL. mdpi.com

The following table summarizes the impact of different substituents on the biological activity of furopyridine derivatives.

Furopyridine CoreSubstituent(s)Biological Target/ActivityKey FindingReference
Furo[2,3-b]pyridineEster group at C2, amino at C3, naphthyl at C6, thiophenyl at C4CDK2 Inhibition / AnticancerEster functionality showed superior activity against colon cancer cell lines. nih.gov
Furo[3,2-b]pyridineSubstitution at C2SIRT1 Inhibition / AnticancerCompound 3b showed encouraging growth inhibition of breast cancer cell lines. nih.govresearchgate.net
Furo[3,2-b]pyridine4-fluoro-benzamide at C5, 1-methyl-piperidin-4-yl at C35-HT1F Receptor AgonismResulted in a potent and selective agonist for potential migraine treatment. doi.orgebi.ac.uk
Furo[3,2-b]pyridine3,5-disubstitutionCLK InhibitionLed to potent and selective inhibitors of cdc-like kinases. nih.govresearchgate.net
Furo[3,2-b]pyridine3,5,7-trisubstitutionHedgehog Pathway ModulationLed to sub-micromolar modulators of the Hedgehog pathway. nih.govresearchgate.net
Furo[3,2-c]pyridineSpecific substitutions in derivative 4cAnticancer (Esophageal)Showed 99% growth inhibition with an IC50 of 0.655 µg/mL. mdpi.com

Modifying the core heterocyclic scaffold is a common strategy in medicinal chemistry to improve a compound's pharmacological profile. The furo[3,2-c]pyridine system and its isomers are often compared to or derived from other heterocyclic systems.

For example, the furo[3,2-c]pyridine ring system and the related thieno[3,2-c]pyridine (B143518) system have both been investigated as new pharmacophores for potential antipsychotic drugs. nih.gov While derivatives from both series showed similar behavioral effects, electrophysiological studies indicated that they likely employ different mechanisms to achieve these effects, highlighting how a subtle change in the core (oxygen in furan vs. sulfur in thiophene) can alter the molecular mechanism of action. nih.gov

The synthesis of furo[3,2-c]pyridine derivatives themselves can involve significant scaffold construction strategies. One approach involves the intramolecular Friedel–Crafts acylation of 3-furoyl-L-leucine to create the core 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione structure, which serves as a parent compound for further derivatization. mdpi.com This demonstrates how the core itself can be built with inherent functionalities that influence the subsequent pharmacological profile.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to enhance potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com The furopyridine scaffold has been successfully used as a bioisostere for other common heterocyclic cores.

A prominent example is the use of the furo[3,2-b]pyridine nucleus as a bioisosteric replacement for the indole (B1671886) ring in 5-HT1F receptor agonists. doi.org The furo[3,2-b]pyridine core maintains the necessary geometric and conformational features of indole but possesses different electronic properties. doi.org This replacement proved effective, yielding compounds with similar 5-HT1F receptor affinity but improved selectivity over other 5-HT1 receptor subtypes. doi.orgebi.ac.uk The study suggested that the 5-HT1F receptor is less sensitive to the absence of the indole NH group compared to other 5-HT1 subtypes, an observation that was key to improving the selectivity profile. doi.org

Similarly, the furo[2,3-b]pyridine core has been explored as a bioisosteric replacement for the 7-azaindole (B17877) scaffold in kinase inhibitors. nih.gov The goal of this replacement was to alter the selectivity profile of the inhibitors by modifying the hydrogen bond interactions with the kinase hinge region, a strategy that can improve selectivity without sacrificing potency. nih.gov

Lead Optimization and Drug Discovery Efforts

Lead optimization is the process of refining a promising compound (a "lead") to improve its drug-like properties. Several research efforts have focused on optimizing furopyridine-based leads to develop clinical candidates.

One of the most successful examples is the development of 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide (5 ). Through SAR studies, this compound was identified as a potent and selective 5-HT1F receptor agonist with the potential for treating acute migraine. doi.orgresearchgate.net This represents a clear progression from initial scaffold identification to a lead compound with therapeutic promise.

In the field of oncology, the identification of the furo[3,2-b]pyridine core as a privileged scaffold led to the optimization of a series of 3,5-disubstituted derivatives. This effort afforded potent, cell-active, and highly selective inhibitors of cdc-like kinases (CLKs), which are considered valuable chemical probes for studying CLK biology. nih.govsigmaaldrich.com

Furthermore, intensive evaluation of the furo[2,3-c]pyridine thiopyrimidine class of NNRTIs led to the selection of PNU-142721 as a candidate for clinical development. acs.org This compound showed potent activity against a panel of NNRTI-resistant HIV-1 variants, addressing a significant clinical need for new antiviral agents. acs.org These examples underscore the therapeutic potential of the furopyridine scaffold and the success of lead optimization efforts in transforming these molecules into potential drug candidates.

Identification of Potent and Selective Analogues

The furo[3,2-c]pyridine scaffold has served as a versatile template for the development of novel therapeutic agents, with researchers exploring its potential across various biological targets. Synthetic exploration has led to the identification of several potent and selective analogues with diverse pharmacological activities, including antipsychotic, anticancer, and kinase inhibitory effects.

A notable area of investigation has been the development of arylpiperazine derivatives of the furo[3,2-c]pyridine ring system for potential antipsychotic applications. In these studies, the furo[3,2-c]pyridine core was connected via a tetramethylene chain to different imide rings. These compounds demonstrated a strong affinity for serotonin 5-HT1 and 5-HT2 receptors while exhibiting weak interaction with the dopamine D2 receptor. This receptor profile is often sought after for atypical antipsychotics, aiming to achieve efficacy with a reduced risk of extrapyramidal side effects.

In the realm of oncology, derivatives of furo[3,2-c]pyridine have been synthesized and evaluated for their cytotoxic effects. A series of furan[3,2-c]pyridine derivatives were designed and tested against esophageal cancer cell lines. From this work, compound 4c emerged as a particularly potent agent, demonstrating a 99% inhibition of cell growth in KYSE70 and KYSE150 esophageal cancer cell lines at a concentration of 20.00 µg/mL.

Furthermore, hydrogenated versions of the furo[3,2-c]pyridine core have also yielded potent bioactive molecules. For instance, a tetrahydrofuro[3,2-c]pyridine derivative has been identified as a potent inhibitor of Janus kinase 2 (JAK2), with in vitro activity reportedly superior to the established drug tofacitinib. Other analogues from this hydrogenated series have shown promise as κ-opioid receptor agonists with significant antinociceptive activity and as agents with potent and selective activity against Mycobacterium tuberculosis.

Computational and Chemoinformatic Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For the furopyridine class of compounds, molecular docking studies have been instrumental in elucidating potential biological targets and understanding the key interactions that drive their activity.

While specific molecular docking studies on Furo[3,2-c]pyridine-2-carboxylic acid are not prominently reported, research on structurally related furopyridine derivatives has demonstrated their potential as inhibitors of various enzymes. For instance, derivatives of the isomeric furo[3,2-b]pyridine (B1253681) scaffold have been identified as potent and selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. Docking studies of these compounds revealed crucial hydrogen bonding and hydrophobic interactions within the kinase active site that are essential for their inhibitory activity. It is plausible that this compound and its derivatives could also engage in similar interactions with various protein targets, a hypothesis that warrants further investigation through dedicated docking studies.

A hypothetical molecular docking study of this compound against a kinase target might reveal interactions such as:

Hydrogen bonding: The carboxylic acid moiety is a prime candidate for forming hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a protein's active site. The pyridine (B92270) nitrogen and the furan (B31954) oxygen could also act as hydrogen bond acceptors.

Pi-stacking: The aromatic furo[3,2-c]pyridine (B1313802) ring system could engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: The fused ring system provides a hydrophobic surface that can interact with nonpolar pockets within the binding site.

In Silico Screening and Predictive Modeling

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, coupled with predictive modeling of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties, accelerates the drug discovery process by prioritizing compounds for experimental testing.

For the this compound scaffold, virtual screening could be employed to explore its potential against a wide array of biological targets. By creating a virtual library of derivatives with diverse substituents on the furo[3,2-c]pyridine core, researchers could computationally screen them against validated drug targets.

Predictive modeling for ADMET properties is crucial for the development of viable drug candidates. While specific ADMET predictions for this compound are not publicly available, general characteristics can be inferred from its structure. The presence of the carboxylic acid group, for example, is likely to influence its solubility and potential for interactions with drug transporters. Computational models can predict properties such as:

Predicted PropertyPotential Value/Characteristic
Molecular Weight Relatively low, favoring good absorption.
LogP Moderate, suggesting a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 1 (from the carboxylic acid)
Hydrogen Bond Acceptors 3 (pyridine nitrogen, furan oxygen, carbonyl oxygen)
Topological Polar Surface Area (TPSA) Moderate, indicating potential for good oral bioavailability.

This table represents hypothetical predictions based on the general structure and is not based on experimental data.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. QSAR models are valuable for predicting the activity of new compounds and for optimizing the structure of lead compounds.

Although no specific QSAR studies have been published for this compound, QSAR analyses have been successfully applied to other classes of pyridine and furopyrimidine derivatives. These studies often utilize a variety of molecular descriptors, including:

Electronic descriptors: Charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric descriptors: Molecular volume, surface area, and shape indices.

Hydrophobic descriptors: LogP and other partition coefficients.

Topological descriptors: Connectivity indices that describe the branching and connectivity of the molecule.

A QSAR study on a series of this compound derivatives could help identify the key structural features that contribute to a specific biological activity. For example, such a study might reveal that electron-withdrawing substituents on the pyridine ring enhance activity, while bulky substituents at a particular position are detrimental.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time, including its conformational changes and interactions with its environment, such as solvent molecules or a protein binding partner.

For this compound, conformational analysis would likely focus on the orientation of the carboxylic acid group relative to the fused ring system. The rotational barrier around the C-C bond connecting the carboxylic acid to the furan ring would determine the preferred conformations.

MD simulations could be employed to study the stability of a potential complex between a this compound derivative and a target protein, as identified through molecular docking. These simulations can provide insights into the flexibility of the ligand in the binding site, the stability of key interactions, and the role of water molecules in mediating the binding. Quantum-chemical simulations, such as those using Density Functional Theory (DFT), could also be used to accurately calculate the electronic properties and reactivity of the molecule.

Advanced Applications and Materials Science

Furo[3,2-c]pyridine (B1313802) as a Synthetic Building Block in Organic Chemistry

The furo[3,2-c]pyridine scaffold, and specifically its carboxylic acid derivatives, serve as crucial building blocks for constructing more complex molecules. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, particularly amide bond formation.

A notable application is its use in coupling reactions. For instance, Furo[3,2-c]pyridine-2-carboxylic acid can be reacted with amine compounds, such as 4-amino-benzoic acid ethyl ester, using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amide linkages. googleapis.com This method is fundamental in medicinal chemistry for synthesizing potential therapeutic agents. googleapis.com

Furthermore, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride. The creation of this compound chloride facilitates reactions with a broader range of nucleophiles, expanding its synthetic utility. google.com

The synthesis of the core scaffold itself has been a subject of research, with novel strategies developed to produce these valuable heterocycles. One such method involves the catalyst-free reaction of 3-alkynyl-4-pyrones with ammonium (B1175870) acetate (B1210297) to form the furo[3,2-c]pyridine framework. researchgate.net For targeted functionalization, halogenated intermediates like 4-chlorofuro[3,2-c]pyridine (B1586628) are particularly important. They serve as precursors in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to attach aryl groups and construct key ligands for applications in materials science. d-nb.infokorea.ac.kr

Applications in Organic Light-Emitting Diodes (OLEDs)

The furo[3,2-c]pyridine moiety is a highly effective component in the design of phosphorescent emitters for organic light-emitting diodes (OLEDs). Its electronic properties are ideal for creating efficient iridium(III) complexes that form the emissive layer in high-performance OLED devices. rsc.org

Researchers have developed iridium complexes where furo[3,2-c]pyridine-based ligands, often referred to with the acronym "pfupy," are chelated to the metal center. d-nb.inforsc.org These complexes exhibit remarkable performance. For example, a device using the complex (pfupy)₂Ir(acac) achieved a record-high external quantum efficiency (EQE) of 30.5% with an emission peak at 538 nm (green light). rsc.org This high efficiency is maintained even at high brightness levels, showing only a gentle roll-off, which is a critical factor for practical display and lighting applications. rsc.org

The properties of these OLED materials can be finely tuned by modifying the furo[3,2-c]pyridine ligand. By altering the molecular structure of the C-chelated blocks, the emission color of the iridium complexes can be adjusted across the entire visible spectrum, from blue (477 nm) to red (641 nm), while maintaining high photoluminescence quantum yields (PLQYs). bohrium.com Further functionalization, such as adding methoxy (B1213986) groups to the ligand, can improve solubility for solution-based processing—a cost-effective manufacturing method—and optimize the energy levels (HOMO/LUMO) of the complex to enhance device performance. d-nb.info

Table 1: Performance of Furo[3,2-c]pyridine-Based OLED Emitters

Iridium ComplexMax. Emission (nm)Max. EQE (%)Luminance (cd/m²) for EQEReference
(pfupy)₂Ir(acac)53830.5Not Specified rsc.org
(3,5-diMeOpfupy)₂Ir(acac)Orange EL8.9Not Specified d-nb.info

Role as Photosensitizers in Photodynamic Therapy

The furo[3,2-c]pyridine scaffold is a promising platform for developing photosensitizers used in photodynamic therapy (PDT). PDT is a non-invasive treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill cancer cells or pathogenic microbes.

Derivatives of furo[3,2-c]pyridine have been engineered to act as efficient photosensitizers. A significant development is the creation of a furo[3,2-c]pyridine-based photosensitizer exhibiting aggregation-induced emission (AIE). acs.orgresearchgate.netacs.org AIE photosensitizers are highly advantageous because they are most active in the aggregated state, which is common when they accumulate within target cells or bacteria. This leads to efficient ROS generation precisely where it is needed, enhancing therapeutic efficacy and minimizing damage to surrounding healthy tissue. acs.org

One such novel photosensitizer has demonstrated the ability to specifically target and destroy Gram-positive bacteria, including drug-resistant strains, through photodynamic ablation. researchgate.netacs.org This highlights the potential of furo[3,2-c]pyridine-based compounds in combating infectious diseases.

Development of Functionalized Materials

Beyond OLEDs and PDT, the furo[3,2-c]pyridine core is used to create a variety of advanced functional materials by appending different chemical groups to the central scaffold.

One area of application is in molecular self-assembly. Researchers have synthesized multivalent furo[3,2-c]pyridine derivatives, including star-shaped molecules, and demonstrated their ability to form self-assembled monolayers on surfaces. researchgate.net These organized, two-dimensional crystals were observed using scanning tunneling microscopy (STM), showcasing their potential for use in nanotechnology and surface science. researchgate.net

In the field of medicinal chemistry, the scaffold has been incorporated into larger molecules to act as potent enzyme inhibitors. By structurally modifying a known kinase inhibitor, a 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative was developed. nih.gov This compound, which contains the furo[3,2-c]pyridine core, was found to be a potent inhibitor of PI3K enzymes (p110α and p110β), which are implicated in cancer growth. The derivative showed effective anti-proliferative activity against various human tumor cell lines. nih.gov

These examples underscore the versatility of the furo[3,2-c]pyridine framework as a platform for designing materials with tailored electronic, photophysical, and biological functions.

Conclusion and Future Research Perspectives

Current State of Research on Furo[3,2-c]pyridine-2-carboxylic Acid

The current research landscape for this compound is primarily centered on its utility as a synthetic intermediate in the development of novel therapeutic agents. It is a heterocyclic organic compound characterized by its fused ring structure. cymitquimica.com

Detailed research findings indicate that the synthesis of this compound is a key step in the creation of small molecule activators of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). googleapis.com For instance, it is used in a reaction with 4-amino-benzoic acid ethyl ester and other reagents to form a more complex amide. googleapis.com Similarly, it has been utilized in the synthesis of 4,5-dihydroisoxazole derivatives that act as NAMPT inhibitors, which have potential applications in oncology and inflammatory disorders. google.com In these synthetic pathways, the carboxylic acid group of the molecule is typically activated to form an amide bond with various amine-containing fragments. googleapis.comgoogle.com

Beyond its role in NAMPT inhibitor synthesis, the broader furo[3,2-c]pyridine (B1313802) scaffold has been explored for other biological activities. Studies have been conducted on the synthesis and antimicrobial activity of various derivatives of furo[3,2-c]pyridine. researchgate.net For example, chloro derivatives of furo[3,2-c]pyridine can be synthesized from furopyridones, which are formed through the cyclization of azides derived from substituted furopropenoic acids. researchgate.net Furthermore, the synthesis of N-oxides of furo[3,2-c]pyridine derivatives and their subsequent conversion to amides and carboxylic acids has been reported. researchgate.net Research has also been conducted on the synthesis of benzimidazole (B57391) derivatives containing an oxycyclic pyridine (B92270), such as furo[3,2-c]pyridine, which have shown inhibitory activity against the gastric H+/K+-ATPase. psu.edu

Emerging Trends and Unexplored Avenues for Furo[3,2-c]pyridine Research

The research trajectory for the furo[3,2-c]pyridine scaffold is evolving from its use as a simple synthetic intermediate to a core component in the design of highly specific and multi-targeted therapeutic agents.

An emerging trend is the use of the furo[3,2-c]pyridine moiety to improve the pharmacokinetic properties of drug candidates. ethz.ch By replacing metabolically susceptible parts of a molecule with the more stable furo[3,2-c]pyridine ring system, researchers have been able to enhance the metabolic stability and potency of compounds. ethz.ch

Another significant trend is the development of furo[3,2-c]pyridine derivatives as modulators of key signaling pathways. For example, novel derivatives have been synthesized and characterized as non-catechol dopamine (B1211576) D1 receptor agonists. nih.gov These studies have revealed interesting structure-function selectivity relationships, where small modifications to the furo[3,2-c]pyridine scaffold can lead to compounds that are potent full agonists of β-arrestin2 recruitment, a significant finding for a scaffold initially considered to be Gs-biased. nih.gov

Furthermore, the furo[3,2-c]pyridine scaffold is being investigated for its potential in targeting multiple kinases involved in angiogenesis and cancer progression. nih.gov Derivatives have been identified that target EphB4, EphA2, VEGF receptor 2, and the Tie2 receptor, suggesting a role for this scaffold in the development of broad-spectrum anti-angiogenic therapies. nih.gov The scaffold has also been identified in computer-aided analyses aimed at discovering novel multitarget ABC transporter inhibitors, which could be crucial in overcoming multidrug resistance in cancer. nih.govacs.org

Unexplored avenues for research include the further elaboration of the furo[3,2-c]pyridine core to probe a wider range of biological targets. The demonstrated versatility of this scaffold suggests its potential application in developing inhibitors for other enzyme families or modulators for different receptor classes. The synthesis of new multivalent furo[3,2-c]pyridine derivatives could also lead to compounds with novel biological activities. researchgate.net

Translational Potential and Therapeutic Development of Furo[3,2-c]pyridine-based Compounds

The translational potential of compounds derived from this compound is significant, with several promising avenues for therapeutic development.

The most direct translational application lies in the development of NAMPT inhibitors for the treatment of cancer. google.com NAMPT is a key enzyme in the NAD+ salvage pathway, and its inhibition has been shown to be a viable strategy for targeting cancer cells with high energy demands. The use of this compound as a starting material for these inhibitors underscores its importance in this therapeutic area. googleapis.comgoogle.com

The development of multi-kinase inhibitors based on the furo[3,2-c]pyridine scaffold holds promise for anti-cancer therapies, particularly those aimed at inhibiting tumor angiogenesis. nih.gov By simultaneously targeting multiple angiogenic kinases, these compounds could offer a more robust and effective treatment strategy, potentially overcoming resistance mechanisms that can arise with single-target agents. nih.gov

Furthermore, the discovery of furo[3,2-c]pyridine-based dopamine D1 receptor agonists with functional selectivity opens up possibilities for the treatment of neurological and psychiatric disorders. nih.gov The ability to fine-tune the signaling bias of these compounds could lead to therapies with improved efficacy and reduced side effects compared to existing treatments.

The investigation of related structures as gastric H+/K+-ATPase inhibitors also points to a potential therapeutic application in treating acid-related stomach conditions. psu.edu While this research focused on benzimidazole derivatives of the oxycyclic pyridine, it highlights the potential of the core furo[3,2-c]pyridine structure in this area.

Q & A

Q. What are the recommended safety protocols for handling Furo[3,2-c]pyridine-2-carboxylic acid in laboratory settings?

this compound is classified as acutely toxic (oral, skin) and a respiratory irritant. Researchers must:

  • Use personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of dust or vapors.
  • Store the compound at 2–8°C in a dry, ventilated area.
  • In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes .

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

A key method involves Suzuki-Miyaura cross-coupling reactions. For example, 4-chlorofuro[3,2-c]pyridine can react with boronic acids under palladium catalysis to introduce aryl/heteroaryl substituents. Optimization of catalyst loading (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., DME/H₂O) is critical for yield improvement .

Q. How can researchers confirm the purity and structural identity of this compound derivatives?

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy : Employ ¹H/¹³C NMR to verify substituent positions and FT-IR for functional group analysis (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often arise from variations in reaction conditions. For example:

  • Catalyst selection : PdCl₂(dppf) may outperform Pd(PPh₃)₄ in electron-deficient systems due to enhanced stability.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) can accelerate reactions but may promote side reactions.
  • Systematic Design of Experiments (DoE) can identify optimal parameters .

Q. What strategies are effective for analyzing the biological activity of this compound analogs?

  • In silico docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors).
  • Crystallography : Co-crystallize analogs with enzymes (e.g., TrkA kinase) to resolve binding modes, as demonstrated for pyrrolo[3,2-c]pyridine derivatives .
  • SAR studies : Modify substituents at positions 3 and 4 to correlate structural features with antimicrobial or antitumor activity .

Q. How can researchers address stability issues during storage or reaction of this compound?

  • Degradation pathways : Monitor for decarboxylation under high heat (>100°C) or acidic conditions via TLC/MS.
  • Stabilization : Store as a hydrochloride salt (see analogous tetrahydrothieno derivatives) to enhance shelf life .
  • Inert atmosphere : Conduct sensitive reactions under nitrogen/argon to prevent oxidation .

Methodological Challenges

Q. What techniques are recommended for characterizing tautomeric or conformational isomers of this compound derivatives?

  • Dynamic NMR : Low-temperature ¹H NMR can detect slow-exchange tautomers (e.g., keto-enol equilibria).
  • X-ray diffraction : Resolve crystal structures to confirm dominant tautomeric forms, as shown for furocoumarins .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict relative stability of isomers .

Q. How should researchers design experiments to optimize the regioselectivity of electrophilic substitutions on the furopyridine scaffold?

  • Directing groups : Introduce electron-donating groups (e.g., -OMe) at position 5 to direct electrophiles to position 3.
  • Lewis acid catalysis : Use AlCl₃ to enhance para-selectivity in nitration reactions.
  • Kinetic vs. thermodynamic control : Vary reaction temperature and time to favor desired products .

Data Interpretation

Q. How can conflicting bioactivity data between in vitro and in vivo studies for this compound analogs be reconciled?

  • Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
  • Formulation : Improve solubility via salt formation (e.g., sodium carboxylate) or nanoencapsulation.
  • Off-target effects : Use CRISPR screening or proteomics to identify unintended interactions .

Q. What analytical approaches validate the proposed mechanisms of action for this compound-based inhibitors?

  • Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Ki).
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
  • Cellular assays : Use gene knockout models (e.g., siRNA) to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.